Product packaging for 1,6-Difluorohexane(Cat. No.:CAS No. 373-29-5)

1,6-Difluorohexane

Cat. No.: B3263373
CAS No.: 373-29-5
M. Wt: 122.16 g/mol
InChI Key: GVEHCXOZCZQOOM-UHFFFAOYSA-N
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Description

Contextualization of Organofluorine Chemistry in Contemporary Chemical Sciences

Organofluorine chemistry has emerged as a pivotal discipline in modern chemical sciences due to the profound impact the fluorine atom exerts on molecular properties. Fluorine, being the most electronegative element, forms exceptionally strong carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry chinesechemsoc.orgacs.org. This unique characteristic, coupled with fluorine's small atomic size, leads to significant alterations in a molecule's electronic structure and physicochemical properties. These modifications include enhanced metabolic stability, increased lipophilicity, improved membrane permeability, and altered acidity or basicity tandfonline.comnih.gov. Consequently, fluorinated compounds are prevalent in approximately 20% of pharmaceuticals and 50% of agrochemicals chinesechemsoc.org. The development of novel synthetic methods for introducing fluorine and fluoroalkyl groups has been a major focus, leading to safer and more effective techniques chinesechemsoc.org. The field is driven by the demand for compounds with tailored properties for applications ranging from life sciences to materials science and beyond wiley.comuzh.chworktribe.com.

Significance of Difluorinated Alkanes as Key Structural Motifs

Difluorinated alkanes, characterized by the presence of two fluorine atoms on an alkane backbone, represent a significant class of fluorinated compounds. The placement and number of fluorine atoms critically influence molecular conformation, polarity, and reactivity acs.orgnih.govresearchgate.net. Vicinal (1,2-difluoro) and geminal (1,1-difluoro) difluorinated motifs, for instance, are known to impart distinct conformational preferences and electronic effects acs.orgnih.govbeilstein-journals.orgresearchgate.net. The difluoromethyl group (–CHF₂) is recognized for its ability to act as a metabolically stable bioisostere for hydroxyl or thiol groups, thereby enhancing pharmacokinetic and physicochemical properties in drug discovery researchgate.netresearchgate.net. Similarly, the strategic placement of fluorine atoms in linear alkanes, such as in 1,6-difluorohexane, can modulate properties like lipophilicity and conformational flexibility, making them valuable as building blocks or model systems in the design of advanced molecules for pharmaceuticals, agrochemicals, and materials science researchgate.netbeilstein-journals.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12F2 B3263373 1,6-Difluorohexane CAS No. 373-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-difluorohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2/c7-5-3-1-2-4-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEHCXOZCZQOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCF)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,6 Difluorohexane and Analogous Difluorinated Systems

Direct Fluorination Strategies

Direct fluorination involves the formation of a C–F bond by replacing a C–H bond. This approach is highly atom-economical but often faces challenges in controlling reactivity and selectivity.

Catalytic C(sp³)–H Bond Fluorination Protocols

The direct conversion of unactivated C(sp³)–H bonds to C–F bonds is a formidable challenge in organic synthesis. Transition-metal catalysis has emerged as a powerful tool to address this, enabling fluorination at sites that are otherwise difficult to access.

Manganese-based catalysts have shown significant promise in this area. For instance, manganese porphyrin and salen complexes can catalyze the oxidative fluorination of aliphatic C–H bonds using nucleophilic fluoride (B91410) sources like silver fluoride (AgF) or triethylamine (B128534) trihydrofluoride (TREAT·HF). nih.gov The proposed mechanism involves a high-valent oxomanganese(V) species that abstracts a hydrogen atom, followed by the transfer of a fluorine atom from a manganese(IV)-fluoride intermediate. acs.orgresearchgate.net This method has been successfully applied to complex molecules, demonstrating its potential for late-stage fluorination. nih.govresearchgate.net Manganese salen complexes are particularly effective for benzylic C–H fluorinations. nih.govresearchgate.net

Palladium catalysis has also been extensively explored for directed C–H fluorination. By using a directing group, which positions the catalyst in proximity to a specific C–H bond, site-selective fluorination can be achieved. This strategy has been applied to aliphatic amides and amino acid derivatives, using palladium acetate (B1210297) as the catalyst and an electrophilic fluorine source like Selectfluor. acs.orgresearchgate.net The reaction demonstrates high diastereoselectivity and functional group tolerance. acs.org More recent developments have enabled the γ-C(sp³)–H fluorination of free aliphatic amines using a transient directing group, expanding the scope of this methodology. nih.gov Additionally, palladium-catalyzed allylic C–H fluorination using a nucleophilic fluoride source has been reported, offering a distinct approach to aliphatic fluorination. ucla.edu

Iron-catalyzed systems have also been developed for C(sp³)–H halogenation, providing a more cost-effective and environmentally benign alternative. rsc.org

Table 1: Representative Catalytic C(sp³)–H Fluorination Reactions
Substrate TypeCatalystFluorine SourceKey FeaturesYield (%)Reference
Alkanes (e.g., Decalin)Manganese PorphyrinAgF / TBAFSelective fluorination at unactivated methylene (B1212753) sites.50-60 researchgate.net
Aliphatic AmidesPd(OAc)₂SelectfluorDirecting-group assisted, high diastereoselectivity.Up to 80s acs.org
Free Aliphatic AminesPd(OAc)₂F-TEDA-BF₄Transient directing group strategy for γ-fluorination.23-48 nih.gov
OlefinsPd(II)/Cr(III)Et₃N·3HFBranched-selective allylic fluorination.Good ucla.edu

Electrophilic Fluorination Approaches for Alkane Scaffolds

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center. This method is particularly effective for electron-rich substrates, but its application to unactivated alkanes often requires harsh conditions or catalytic activation.

A common and versatile electrophilic fluorinating agent is Selectfluor™ (F-TEDA-BF₄). sigmaaldrich.comwikipedia.orgnih.gov It is a stable, user-friendly solid that can fluorinate a wide range of organic compounds. sigmaaldrich.com The fluorination of alkanes with Selectfluor can be promoted by catalysts or initiated by photoredox catalysis to generate radical intermediates. The precise mechanism of electrophilic fluorination remains a topic of discussion, with evidence supporting both polar two-electron (SN2-type) and single-electron transfer (SET) pathways depending on the substrate and conditions. wikipedia.orgnih.govcore.ac.uk For instance, the reaction with enol esters is suggested to proceed via a polar mechanism, while stilbene (B7821643) fluorination follows an SET pathway. wikipedia.orgcore.ac.uk

Other N-F type electrophilic reagents, such as N-fluorobenzenesulfonimide (NFSI), are also widely used. These reagents are often employed in transition-metal-catalyzed C–H fluorination reactions where the catalyst activates the C–H bond, and the N-F reagent serves as the terminal fluorinating agent. acs.org

Table 2: Examples of Electrophilic Fluorination
SubstrateFluorinating AgentConditionsProduct TypeKey ObservationReference
Aliphatic Carboxylic AcidsSelectfluorAgNO₃ catalyst, aqueous solutionAlkyl FluorideDecarboxylative fluorination via radical pathway. nih.govorganic-chemistry.org
Aliphatic AmidesSelectfluorPd(OAc)₂, directing groupβ-Fluoro AmideSite-selective C-H activation. acs.org
GlycalsSelectfluorNucleophilic addition2-Fluoro SaccharideMechanism studied, suggests no SET. nih.gov

Nucleophilic Fluorination Pathways to Difluoroalkanes

Nucleophilic fluorination involves the displacement of a leaving group by a nucleophilic fluoride source ("F⁻"). This is a fundamental and widely used method for C–F bond formation. For the synthesis of difluoroalkanes like 1,6-difluorohexane, this typically involves starting with a precursor containing two leaving groups, such as a diol or a dihalide.

The classic Finkelstein reaction, a halogen exchange process, is a prime example of this strategy. ucla.edu However, fluorination using this method presents challenges due to the low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions, particularly with secondary substrates. ucla.eduresearchgate.net

Common nucleophilic fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), and quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.orgresearchgate.net The reactivity of metal fluorides is often limited by their low solubility in organic solvents. This can be overcome by using phase-transfer catalysts, such as crown ethers or ionic liquids, which help to solubilize the fluoride salt and enhance its nucleophilicity. scispace.comnih.gov

To synthesize α,ω-difluoroalkanes, a common precursor is the corresponding α,ω-diol (e.g., 1,6-hexanediol). The hydroxyl groups are first converted into better leaving groups, such as tosylates or mesylates, which are then displaced by fluoride ions.

Table 3: Common Nucleophilic Fluorinating Agents and Conditions
Fluoride SourceActivator / CatalystSolventSubstrate TypeKey FeaturesReference
KF18-Crown-6Acetonitrile, DMFAlkyl Halides/SulfonatesClassic conditions, improves solubility and reactivity. scispace.com
CsF-Aprotic polar solventsAlkyl Halides/SulfonatesMore soluble and reactive than KF. ucla.edu
TBAF-THF, AcetonitrileAlkyl Halides/SulfonatesHomogeneous, but can be basic and hygroscopic. acsgcipr.org
Et₃N·3HF-DichloromethaneEpoxides, Alkyl HalidesMild, selective reagent. researchgate.net

Enzymatic and Biocatalytic Approaches to Carbon-Fluorine Bond Formation

Nature has evolved a unique solution for carbon-fluorine bond formation, primarily through the action of the fluorinase enzyme. wikipedia.orgnih.gov This enzyme, first isolated from the bacterium Streptomyces cattleya, catalyzes the reaction between aqueous fluoride ions and S-adenosyl-L-methionine (SAM), forming 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) and L-methionine. nih.govacs.org This is the only known enzyme to natively catalyze the formation of a C-F bond from fluoride. wikipedia.org

The reaction proceeds via an Sₙ2-type nucleophilic substitution mechanism, where the fluoride ion attacks the C-5' position of SAM, with L-methionine acting as the leaving group. wikipedia.orgacsgcipr.org The enzyme's active site desolvates the fluoride ion, enhancing its nucleophilicity, and precisely positions it for the attack on SAM. nih.gov The fluorinase provides a significant rate enhancement, estimated to be 10⁶ to 10¹⁵ times faster than the uncatalyzed reaction in water. wikipedia.org

While the native substrate for fluorinase is SAM, research has explored its substrate tolerance. Homologues of the original fluorinase have been identified in other bacterial species, expanding the toolkit for biocatalytic fluorination. wikipedia.org Furthermore, protein engineering and directed evolution are being used to create new biocatalysts for C-F bond formation. nih.govchemistryviews.org For example, a non-heme iron enzyme, 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), was repurposed through directed evolution to catalyze enantioselective C(sp³)-H fluorination via a radical rebound mechanism. nih.gov This engineered enzyme showed a 200-fold increase in activity and excellent enantioselectivity for a range of substrates. nih.govchemistryviews.org

Other biocatalytic strategies involve using enzymes for C-C bond formation with fluorinated building blocks. Aldolases, for instance, have been shown to accept fluoropyruvate as a substrate to create chiral organofluorine products. escholarship.org These enzymatic methods offer the advantage of performing reactions under mild, environmentally benign conditions with high selectivity. acsgcipr.orgescholarship.org

Table 3: Biocatalytic Approaches to C-F Bond Formation

Enzyme/SystemMechanismSubstratesProduct Example
Fluorinase (native)Sₙ2 Nucleophilic SubstitutionS-adenosyl-L-methionine (SAM) + F⁻5'-Fluoro-5'-deoxyadenosine (5'-FDA)
Engineered ACCO EnzymeRadical Rebound C-H FluorinationProchiral C(sp³)-H bond + F⁻ sourceEnantioenriched fluoroalkane
Aldolase (Type II)Aldol AdditionFluoropyruvate + AldehydeChiral β-hydroxy-α-fluoro-α-ketoacid

Advanced Spectroscopic and Structural Characterization of 1,6 Difluorohexane

Vibrational Spectroscopy for Conformational Analysis and Molecular Symmetry

Vibrational spectroscopy probes the molecular structure by analyzing the absorption or scattering of infrared or visible light, respectively, corresponding to the vibrational modes of the molecule. These techniques are sensitive to bond strengths, molecular symmetry, and the presence of specific functional groups, offering insights into conformational states.

Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations

Fourier-Transform Infrared (FT-IR) spectroscopy detects the absorption of infrared radiation by molecular vibrations, providing a fingerprint of the molecule. For 1,6-difluorohexane, key absorption bands are expected from C-H stretching, C-C stretching, and the highly characteristic C-F stretching vibrations. The presence of two terminal fluorine atoms significantly influences the vibrational spectrum.

The C-F stretching vibration in fluoroalkanes typically appears as strong absorption bands in the 1000-1300 cm⁻¹ region slideshare.net. For this compound, a strong, characteristic absorption band is anticipated in the 1050-1150 cm⁻¹ range, indicative of the C-F bond stretch. Additionally, C-H stretching vibrations from the methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ region, and C-C stretching vibrations will appear in the 900-1200 cm⁻¹ range. The precise position and splitting of these bands can be influenced by the molecule's conformation and the symmetry of the vibrational modes.

Table 3.1.1: Expected FT-IR Absorption Bands for this compound

Vibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
C-H Stretching2850 – 2980StrongAliphatic methylene groups
C-C Stretching900 – 1200MediumAlkane backbone
C-F Stretching1050 – 1150StrongCharacteristic terminal C-F bond
C-H Bending1450 – 1470MediumMethylene group bending

Raman Spectroscopic Studies on Molecular Signatures

Raman spectroscopy complements FT-IR by detecting vibrations that result in a change in the molecule's polarizability. For symmetrical molecules or specific bond types, Raman spectroscopy can provide unique information. For this compound, Raman-active modes would include symmetric C-H stretching, C-C stretching vibrations of the alkane chain, and potentially symmetric C-F stretching modes. The symmetry of the molecule in its preferred conformations will dictate which vibrational modes are Raman-active. Raman spectroscopy is particularly useful for analyzing conformational changes as they can alter the polarizability of specific bonds, leading to changes in Raman peak intensities or positions. While specific Raman data for this compound is not detailed in the literature, typical Raman spectra of alkanes show strong peaks associated with C-C stretching and bending modes.

Table 3.1.2: Expected Raman Shifts for this compound

Vibration TypeExpected Raman Shift (cm⁻¹)IntensityNotes
C-H Stretching2850 – 2980StrongSymmetric and asymmetric stretching
C-C Stretching1050 – 1150StrongBackbone stretching, conformation dependent
C-H Bending1400 – 1470MediumMethylene group bending
C-F Stretching~1000 – 1200MediumPolarizability change due to C-F bond

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules, providing information about the connectivity, chemical environment, and spatial relationships of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly valuable.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Chemical Environment Analysis

Due to the symmetry of this compound (F-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-F), which possesses a center of symmetry in its most stable anti-periplanar conformation, several nuclei are expected to be chemically equivalent.

¹H NMR: The twelve protons of the methylene groups are expected to be equivalent in pairs due to the molecule's symmetry. Specifically, the protons on C1 and C6, C2 and C5, and C3 and C4 are likely to be equivalent. This suggests the presence of potentially three distinct proton environments, each appearing as a multiplet due to spin-spin coupling with adjacent protons and fluorine atoms. The protons adjacent to fluorine (on C1 and C6) are expected to exhibit significant coupling with the ¹⁹F nuclei (³JHF) and with their own neighboring protons (²JHH). The chemical shifts will be influenced by the electronegativity of fluorine, shifting the signals of the protons on C1 and C6 downfield compared to those further away. Proton-proton coupling (e.g., ³JHH) will further split these signals.

¹³C NMR: Based on the molecular symmetry, three distinct carbon environments are anticipated. The carbon atoms directly bonded to fluorine (C1 and C6) will appear as doublets due to direct coupling with ¹⁹F (¹JCF), which is typically large. The carbons at positions C2 and C5, and C3 and C4, are also expected to be equivalent, appearing as singlets (if ¹³C-¹⁹F coupling is suppressed or negligible) or potentially showing smaller couplings to fluorine (²JCF, ³JCF). The chemical shifts will reflect the electron-withdrawing effect of fluorine, with C1/C6 being the most deshielded.

¹⁹F NMR: As the two fluorine atoms are chemically equivalent due to the molecule's symmetry, a single signal is expected in the ¹⁹F NMR spectrum. This signal will likely appear as a multiplet due to coupling with the adjacent protons (³JHF). The chemical shift is sensitive to the electronic environment and can be influenced by steric factors, as noted in studies of similar fluorinated compounds lookchem.com. The presence of ¹⁹F NMR is crucial for confirming the incorporation of fluorine and its electronic environment.

Table 3.2.1: Expected NMR Chemical Shifts and Coupling Patterns for this compound

NucleusExpected Signal(s)Chemical Shift (ppm, relative to TMS/CFCl₃)Coupling (Hz)Notes
¹HMultiplets~1.3-1.8 (internal CH₂)³JHH, ²JHH, ³JHFThree distinct proton environments expected (C1/C6, C2/C5, C3/C4) due to symmetry and F influence.
Multiplets~1.8-2.2 (C1/C6 CH₂)³JHH, ²JHH, ³JHFProtons adjacent to fluorine are deshielded and show H-F coupling.
¹³CDoublets~80-90 (C1/C6)¹JCF (large)Carbons bonded to fluorine, deshielded by fluorine.
Singlets/Multiplets~20-30 (C2/C5)²JCF (small, if observable)Methylene carbons adjacent to C1/C6.
Singlets/Multiplets~20-30 (C3/C4)³JCF (small, if observable)Central methylene carbons.
¹⁹FMultiplet~-200 to -250 (relative to CFCl₃)³JHF (coupling to adjacent protons)Single signal due to symmetry. Chemical shift influenced by steric de-shielding lookchem.com.

Two-Dimensional NMR Techniques (e.g., NOESY, COSY) for Spatial and Connectivity Information

Two-dimensional NMR techniques are essential for resolving complex spectral overlaps and establishing detailed structural and conformational information.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments would correlate protons that are coupled through bonds, typically over two or three bonds (vicinal or geminal coupling). For this compound, COSY would confirm the connectivity between adjacent methylene groups. For instance, cross-peaks would be expected between the signals corresponding to protons on C1/C6 and C2/C5, and between C2/C5 and C3/C4, thereby verifying the linear arrangement of the carbon chain and the placement of the fluorine atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments correlate protons that are close in space, regardless of whether they are directly bonded. This technique is invaluable for conformational analysis. For this compound, NOESY can reveal spatial proximities between protons on different methylene groups, providing insights into the preferred rotameric states around the C-C bonds. For example, specific through-space correlations could indicate the relative orientation of the terminal CH₂F groups with respect to the rest of the chain, helping to define the molecule's preferred three-dimensional structure in solution.

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Weight Confirmation

Mass Spectrometry (MS) provides crucial information regarding the molecular weight of a compound and its fragmentation patterns, which can be used to deduce structural features. For this compound (molecular formula C₆H₁₂F₂, molar mass ≈ 110.16 g/mol ), MS analysis would typically involve ionization followed by fragmentation.

The molecular ion ([M]⁺) of this compound would be observed at m/z 110. Characteristic fragmentation pathways for such a molecule include:

Loss of HF: A common fragmentation for organofluorine compounds is the loss of hydrogen fluoride (B91410) (HF), leading to a fragment ion at m/z 90.

Alpha-cleavage: Cleavage adjacent to the C-F bond can occur, potentially yielding fragments like [CH₂F]⁺ (m/z 33) or [CH₂CH₂CH₂CH₂CH₂F]⁺.

Alkyl chain fragmentation: Cleavage of C-C bonds within the alkane chain is also expected, producing various alkyl fragments. For instance, cleavage between C1 and C2 could yield a [CH₂F]⁺ fragment and a [CH₂CH₂CH₂CH₂CH₂F]⁺ fragment. Cleavage in the middle of the chain could lead to smaller fragments.

Loss of CH₂F: The loss of a CH₂F radical (mass 33) from the molecular ion would result in a fragment at m/z 77.

Table 3.3: Expected Major Mass Spectrometry Fragments for this compound

Fragment Ion TypeExpected m/zProbable Fragment StructureNotes
Molecular Ion ([M]⁺)110C₆H₁₂F₂Molecular weight confirmation
Loss of HF90C₆H₁₁FCommon fragmentation for fluoroalkanes
Loss of CH₂F radical77C₅H₁₀FAlpha-cleavage or chain fragmentation
Alpha-cleavage fragment33CH₂F⁺Direct evidence of C-F bond presence
Alkyl fragmentation~57-71C₄H₉⁺, C₅H₁₁⁺General alkane fragmentation

Compound List

this compound

Theoretical and Computational Chemistry of 1,6 Difluorohexane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical approaches, prominently including Density Functional Theory (DFT) and ab initio calculations, serve as indispensable tools for delineating the electronic architecture and predicting the reactive potential of 1,6-difluorohexane. These sophisticated techniques facilitate the meticulous examination of molecular orbitals, energy gaps, and reaction pathways.

Ab Initio Studies on Reaction Mechanisms and Transition States

Ab initio methods, which are rooted in fundamental physical principles without the reliance on empirical parameters, are employed to investigate reaction mechanisms and identify transition states. Although specific ab initio studies detailing reaction mechanisms for this compound were not directly identified in the search results, these methods are foundational in computational chemistry for forecasting reaction trajectories, activation energies, and the precise geometries of transition states. tu-chemnitz.de For simpler alkane structures, ab initio calculations can furnish highly accurate molecular geometries and energy values, which are essential for comprehending potential reaction sites and the energy barriers associated with chemical transformations. tu-chemnitz.de The application of ab initio techniques would typically involve a thorough exploration of the energy landscape pertinent to a reaction involving this compound, pinpointing the pathway of lowest energy and the saddle point, or transition state, along this path.

Advanced Applications and Research Frontiers of 1,6 Difluorohexane in Chemical Science

Integration in Polymer Science and Advanced Materials Chemistry

Research specifically detailing the integration of 1,6-difluorohexane into polymer science and advanced materials chemistry is sparse. While the compound possesses a difunctional structure that could theoretically enable its use as a monomer or building block, direct experimental studies demonstrating its application in synthesizing specific polymers or functional organic materials are not widely reported.

Role as a Building Block in Polymer Synthesis

The difunctional nature of this compound, with fluorine atoms at each end of a six-carbon chain, presents a theoretical basis for its use as a monomer or comonomer in polymerization reactions. Fluorinated polymers are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. However, specific research demonstrating the polymerization of this compound or its incorporation into polymer backbones to create novel materials with tailored properties is not readily found in the surveyed literature.

Contribution to the Design of Functional Organic Materials

The incorporation of fluorine atoms into organic molecules can significantly influence their electronic, optical, and physical properties, making them suitable for functional organic materials. While the presence of two fluorine atoms in this compound could impart specific characteristics, there is a lack of published research that investigates its direct contribution to the design of materials for applications such as organic electronics, liquid crystals, or advanced coatings.

Supramolecular Chemistry: Host-Guest Complexation Studies

The field of supramolecular chemistry explores the non-covalent interactions between molecules, particularly host-guest complexation. Linear alkyl chains, especially those with terminal functional groups, are often investigated for their ability to bind within the cavities of macrocyclic hosts.

Investigation of Encapsulation within Macrocyclic Hosts (e.g., Pillararenes, Prismarenes)

Studies involving macrocyclic hosts like pillararenes and prismarenes have frequently utilized linear dihaloalkanes, such as 1,6-dichlorohexane (B1210651) or 1,6-dibromohexane, as guest molecules mdpi.comresearchgate.netrsc.orgresearchgate.netiucr.orgresearchgate.net. These studies have explored the structural details of encapsulation and the intermolecular interactions within the host-guest systems. However, specific investigations into the encapsulation of this compound within these or similar macrocyclic hosts are not prominently reported in the literature. The difference in electronegativity and bond strength between C-F bonds and C-Cl or C-Br bonds could lead to distinct binding affinities and complexation behaviors, which remain largely unexplored for this compound.

Analysis of Molecular Recognition and Binding Selectivity

Molecular recognition studies aim to understand how molecules selectively bind to each other. While related dihaloalkanes have been used to probe the binding selectivity of macrocycles, there is a notable absence of research specifically analyzing the molecular recognition and binding selectivity of this compound with host molecules. Understanding how the fluorine atoms influence van der Waals forces, C-H···F interactions, or other non-covalent forces would be crucial for such analyses.

Interfacial Electrochemistry and Charge Transfer Phenomena

Interfacial electrochemistry investigates electrochemical processes occurring at the boundary between two phases, often involving the transfer of charge. The use of organic solvents in electrochemical studies at liquid-liquid interfaces is common, but specific research involving this compound in this context is limited.

Studies on electrochemistry at interfaces between immiscible electrolyte solutions (ITIES) have frequently employed 1,6-dichlorohexane as an organic solvent due to its dielectric properties and potential window nbinno.combanglajol.infoiucr.orgacs.orgresearchgate.netresearchgate.netelectrochemsci.orgmdpi.com. These studies have focused on ion transfer processes, electrochemical sensing, and the thermodynamic properties of ions at these interfaces. There is no significant published research that details the use of this compound in such interfacial electrochemical studies or in the investigation of charge transfer phenomena at interfaces. The potential differences in solvent properties, such as permittivity and viscosity, between this compound and 1,6-dichlorohexane could lead to different electrochemical behaviors, which have yet to be systematically explored.

Basic Chemical and Physical Properties of this compound

Use as a Solvent Phase in Immiscible Electrolyte Solution Studies

The study of interfaces between two immiscible electrolyte solutions (ITIES) is a significant area in electrochemistry, enabling the investigation of ion transfer processes and serving as models for biological membranes. Organic solvents with appropriate dielectric properties and wide electrochemical windows are crucial for these studies. While research in this field frequently employs solvents like 1,2-dichloroethane (B1671644) and, notably, 1,6-dichlorohexane (1,6-DCH) , there is a scarcity of direct literature detailing the use of This compound as a solvent phase in these specific immiscible electrolyte solution studies banglajol.inforesearchgate.netelectrochemsci.orgresearchgate.netnih.gov. The existing research highlights that chlorinated alkanes such as 1,6-DCH offer a suitable potential window and permittivity for facilitating ion transfer voltammetry electrochemsci.orgnih.gov.

Electrochemical Characterization of Ion and Electron Transfer Kinetics

Building upon the use of ITIES, electrochemical characterization techniques like cyclic voltammetry are employed to determine ion transfer kinetics, thermodynamic parameters, and partition coefficients of various species across liquid-liquid interfaces electrochemsci.orgnih.govmdpi.com. Studies have successfully characterized the electrochemical behavior of ions, including drug molecules, using interfaces formed with solvents like 1,6-dichlorohexane electrochemsci.orgmdpi.com. These investigations leverage the solvent's properties to understand transfer potentials and diffusion coefficients electrochemsci.orgmdpi.com. However, specific research focusing on the electrochemical characterization of ion and electron transfer kinetics using This compound as the organic solvent phase is not prominently featured in the reviewed literature. The majority of such detailed electrochemical studies in this domain have utilized chlorinated or brominated analogues banglajol.inforesearchgate.netelectrochemsci.orgresearchgate.netnih.gov.

Bio-Organic Chemistry: Enzyme-Substrate Interaction Studies

In bio-organic chemistry, understanding enzyme-substrate interactions is fundamental to elucidating biochemical pathways and designing enzyme inhibitors or catalysts. While general principles of enzyme-substrate binding and specificity are well-established psu.edudiva-portal.orgnih.gov, specific investigations involving This compound as a substrate or in direct interaction studies with enzymes are not widely documented.

Mechanistic Investigations with Haloalkane Dehalogenases

Haloalkane dehalogenases (HLDs) are a class of enzymes known for their ability to cleave carbon-halogen bonds in various halogenated aliphatic compounds nih.govnih.gov. Mechanistic studies of HLDs typically involve substrates such as chlorinated or brominated alkanes, including 1,6-dichlorohexane , to understand their catalytic mechanisms, substrate specificity, and active site dynamics nih.govnih.govmuni.czoup.comxray.cz. These studies often involve analyzing reaction rates, identifying key amino acid residues, and exploring structure-activity relationships nih.govoup.com. However, the literature does not provide specific mechanistic investigations or substrate interaction studies of haloalkane dehalogenases with This compound .

Thermodynamics and Transport Phenomena in Liquid Mixtures

The study of thermodynamics and transport phenomena in liquid mixtures is vital for understanding solution behavior, phase equilibria, and applications in separation processes and chemical engineering mdpi.com. Research in this area often involves measuring properties such as densities, viscosities, excess molar volumes, and excess enthalpies for binary or ternary mixtures mdpi.comresearchgate.netresearchgate.net. While studies have been conducted on the thermodynamic and transport properties of liquid mixtures involving 1,6-dichlorohexane with various hydrocarbons researchgate.netresearchgate.net, there is a lack of published data specifically detailing the thermodynamics and transport phenomena of mixtures containing This compound .

Future Research Perspectives and Methodological Challenges for 1,6 Difluorohexane

Development of Green and Sustainable Fluorination Methodologies

The historical reliance on harsh and hazardous fluorinating agents has prompted a shift towards greener and more sustainable alternatives. For the synthesis of compounds like 1,6-difluorohexane, future research will heavily focus on methodologies that minimize environmental impact and enhance safety.

One of the most promising avenues is the expanded use of flow chemistry . Continuous-flow reactors offer superior control over reaction parameters, such as temperature and mixing, which is critical for managing the high exothermicity often associated with fluorination reactions. lookchem.com This technology enables the safe use of hazardous reagents like hydrogen fluoride (B91410) (HF) in a contained and controlled environment, minimizing operator exposure and improving process safety. chemicalbook.com Automated flow systems, which can integrate reaction, quenching, and purification steps, further reduce manual handling and improve reproducibility. chemicalbook.comnih.gov

Electrochemical fluorination (ECF) stands out as another key sustainable strategy. nih.gov By using electricity to drive the formation of C-F bonds, ECF can eliminate the need for stoichiometric chemical oxidants, reducing waste and improving the atom economy of the process. chemsrc.com Both the Simons process, which uses electrolysis in hydrogen fluoride, and methods employing organic media with fluoride salts are established ECF techniques that could be adapted for difluoroalkane synthesis. lookchem.com The development of automated electrochemical synthesizers will be crucial for transitioning these methods from laboratory-scale curiosities to practical production tools. chemsrc.com

Biocatalysis presents a particularly elegant approach to sustainable fluorination. Enzymes, such as fluorinases , operate under mild aqueous conditions and can exhibit remarkable selectivity, which is a major challenge in fluorinating aliphatic chains. nih.govinhancetechnologies.com While the substrate scope of known fluorinases is currently limited, future research in enzyme engineering and directed evolution could yield biocatalysts capable of selectively fluorinating the terminal positions of hexane (B92381) derivatives. nih.govreddit.com

Furthermore, the development of solid-state, mechanochemical fluorination methods offers a way to eliminate the use of toxic and high-boiling point solvents, which are often difficult to remove and recycle. nist.gov Research into fluorination in environmentally benign solvents, such as water, is also gaining traction, challenging the long-held belief that fluorination chemistry is incompatible with aqueous media.

Exploration of Novel Catalytic Systems for Selective C-F Bond Formation

The primary challenge in synthesizing this compound is achieving selective fluorination at the terminal (C1 and C6) positions of the hexane chain while avoiding reaction at the internal methylene (B1212753) (C2, C3, C4, C5) positions. Overcoming this hurdle requires the development of highly selective catalytic systems capable of discriminating between primary and secondary C-H bonds.

Transition metal catalysis offers a rich field for exploration. While many existing methods for C-H fluorination favor activated or sterically accessible tertiary C-H bonds, new catalysts are being designed for greater control. Manganese-based systems, such as manganese porphyrin and salen complexes, have shown promise in the fluorination of aliphatic C-H bonds using fluoride ions. nih.gov Future work will involve tailoring the ligand environment of these and other metal centers (e.g., iron, palladium, silver) to direct the reaction specifically to primary C-H bonds.

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling novel C-F bond-forming reactions. lookchem.com Decarboxylative fluorination, for instance, could provide a route to this compound starting from suberic acid (octanedioic acid), where the carboxyl groups pre-determine the sites of fluorination. The ongoing discovery of new photosensitizers and fluorinating agents will expand the scope and selectivity of these methods. lookchem.com

Organocatalysis provides a metal-free alternative for asymmetric fluorination, which, while not directly relevant to the achiral this compound, contributes to the broader toolkit of selective fluorination. Catalysts like isothioureas and chiral amines could inspire the design of new systems for regioselective functionalization. Additionally, the use of simple organoboranes as phase-transfer catalysts can facilitate nucleophilic fluorination using mild fluoride sources like cesium fluoride (CsF), offering another green and selective pathway.

Finally, enzyme-catalyzed reactions remain a long-term goal for achieving ultimate selectivity. While fluorinases are known, other enzymes like cytochrome P450 monooxygenases are being engineered to catalyze C-F bond formation through various mechanisms, including C-H activation. Tailoring the active site of these enzymes to accommodate a linear hexane substrate and direct fluorination to the terminal methyl groups is a formidable but potentially transformative research direction.

Advances in High-Throughput Screening and Automated Synthesis of Fluorinated Compounds

The discovery and optimization of novel fluorination methodologies are often slow and resource-intensive. High-throughput experimentation (HTE) and automated synthesis platforms are poised to revolutionize this process, enabling the rapid screening of catalysts, reagents, and reaction conditions. nih.gov

Automated synthesis platforms , particularly those based on modular flow reactors, are becoming increasingly sophisticated. chemicalbook.com Robotic systems can now reconfigure fluidic modules to perform a wide range of reactions, including those involving hazardous fluorinating agents, without human intervention. inhancetechnologies.com Such platforms could be programmed to systematically explore the vast parameter space of a reaction, such as the synthesis of this compound from 1,6-hexanediol, rapidly identifying optimal conditions for yield and selectivity.

High-throughput screening (HTS) allows for the parallel execution of hundreds or thousands of reactions in multi-well plates. This is invaluable for discovering new catalysts or reaction conditions. For fluorination, specific screening techniques are being developed. For example, colorimetric assays that detect the release of fluoride ions can be used to screen for active defluorination enzymes or microbes, which is crucial for bioremediation studies and for discovering new biocatalysts for C-F bond formation.

For identifying new fluorinated molecules with specific functions, ¹⁹F-NMR-based screening is a powerful tool. nist.gov Because the ¹⁹F nucleus has a wide chemical shift range and there is no background signal in biological systems, it is ideal for screening libraries of fluorinated compounds for binding to protein targets. Techniques like FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) allow for the rapid and automated analysis of large chemical mixtures to identify hits. While this is more relevant to the application of fluorinated compounds, the synthesis of libraries of molecules like difluoroalkane derivatives for such screening campaigns will be enabled by automated synthesis.

Integration of Multiscale Computational Approaches for Complex Systems

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the behavior of fluorinated systems, guiding experimental efforts, and accelerating the design of new synthetic methodologies. A multiscale approach, combining different levels of theory, is necessary to capture the full complexity of these systems, from the quantum mechanics of bond formation to the bulk properties of materials.

At the most fundamental level, quantum mechanics (QM) methods like Density Functional Theory (DFT) are used to elucidate reaction mechanisms, calculate transition state energies, and understand the electronic effects that govern reactivity and selectivity in fluorination reactions. chemsrc.com For the synthesis of this compound, DFT could be used to model the C-H activation step on different catalysts, helping to rationally design ligands that favor reaction at the terminal positions of the hexane chain.

For larger systems, such as an enzyme active site or a reaction in a complex solvent environment, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. lookchem.com In this approach, the reactive core of the system is treated with high-level QM, while the surrounding environment is modeled using more computationally efficient classical force fields (MM). This allows for the study of enzymatic fluorination or solvent effects on reaction selectivity with a balance of accuracy and computational feasibility.

Molecular dynamics (MD) simulations, which use classical force fields, are essential for predicting the macroscopic and dynamic properties of fluorinated compounds. MD can be used to calculate properties like density, viscosity, surface tension, and diffusion coefficients for this compound, providing valuable data for potential applications as solvents or refrigerants. nih.gov These simulations are also critical for understanding how fluorinated molecules self-assemble or interact with surfaces and biological membranes.

Looking forward, the integration of these simulation techniques with machine learning (ML) and artificial intelligence (AI) will further accelerate discovery. ML models can be trained on large datasets from experiments or computational studies to predict reaction outcomes, suggest optimal reaction conditions, or even design novel catalysts in silico. nih.gov

Emergent Applications in Specialized Chemical Technologies

While this compound is not currently a widely used commercial chemical, its unique properties, derived from the terminal C-F bonds, suggest several potential areas for future application. The development of efficient synthetic routes is a prerequisite for exploring these possibilities.

One of the most promising areas is in advanced electrolytes for lithium-ion batteries . Fluorinated solvents and additives are known to improve the safety and performance of batteries by enhancing thermal stability, increasing oxidative stability at the cathode, and forming a more stable solid-electrolyte interphase (SEI) on the anode. The presence of two polar C-F bonds on a flexible, non-polar alkane backbone could give this compound unique solubility and electrochemical properties, making it a candidate for investigation as a co-solvent or additive.

In materials science , the incorporation of fluorine can impart properties such as hydrophobicity, chemical inertness, and low surface energy. As a difunctional monomer, this compound could potentially be used in polymerization reactions to create novel fluorinated polyesters or polyethers. These materials could find applications in specialized coatings, membranes, or low-friction surfaces.

The compound also has potential as a specialty solvent or a component in "fluorous" chemistry systems. Although not as fluorine-rich as perfluorocarbons, its distinct polarity and solvency characteristics could be advantageous for specific chemical separations or as a medium for certain catalytic reactions.

Finally, its low boiling point and non-toxic nature have led to its consideration as a refrigerant . nih.gov However, its classification as a volatile organic compound (VOC) and potential greenhouse gas presents a significant environmental hurdle that would need to be carefully assessed and mitigated. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 1,6-Difluorohexane, and how do reaction conditions affect yield?

  • Methodological Answer : this compound can be synthesized via fluorination of alkynes. For example, fluorinating 1-hexyne or 3-hexyne with elemental fluorine (F₂) under controlled conditions yields 2,2-difluorohexane (85–87°C, 70% yield) or 3,3-difluorohexane (84–86°C, 75% yield), respectively. Reaction parameters such as temperature, pressure, and catalyst selection significantly influence regioselectivity and yield. Substrate purity and inert atmospheres (e.g., nitrogen) are critical to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹⁹F NMR) and mass spectrometry (MS) are essential for structural confirmation. For instance, ¹⁹F NMR can distinguish between regioisomers (e.g., 2,2- vs. 3,3-difluorohexane) based on chemical shift patterns. Gas chromatography-mass spectrometry (GC-MS) aids in purity assessment, while IR spectroscopy identifies C-F stretching vibrations (~1100–1200 cm⁻¹). Cross-validation with computational tools (e.g., PubChem’s InChIKey) ensures accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to its light sensitivity and potential toxicity, store this compound in amber glassware under ambient temperatures. Use fume hoods to mitigate inhalation risks, and pair with personal protective equipment (PPE) like nitrile gloves and safety goggles. Refer to Safety Data Sheets (SDS) for disposal guidelines and emergency procedures. Chronic exposure studies on analogous fluorinated alkanes highlight pulmonary irritation risks, necessitating rigorous ventilation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported yields of this compound from similar fluorination methods?

  • Methodological Answer : Yield variations often stem from differences in starting materials (e.g., 1-hexyne vs. 3-hexyne) or reaction conditions (e.g., F₂ pressure, catalyst loadings). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, increasing fluorine pressure from 100 mmHg to 200 mmHg in perfluorohexane synthesis improved yields by 15% in analogous reactions . Cross-referencing with thermodynamic data (e.g., boiling points, Gibbs free energy) further clarifies efficiency trade-offs.

Q. How can fluorination reactions be optimized to improve regioselectivity in synthesizing this compound?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts favorable reaction pathways, while catalysts like AgF₂ enhance fluorine addition to terminal alkynes. For instance, substituting 1-hexyne with bulky substrates reduces competing side reactions. Kinetic studies using in-situ NMR or Raman spectroscopy provide real-time monitoring to adjust reaction dynamics .

Q. What are the thermodynamic implications of fluorine substitution on this compound’s stability and reactivity?

  • Methodological Answer : Fluorine’s electronegativity increases bond dissociation energies (BDEs), enhancing thermal stability. Differential scanning calorimetry (DSC) reveals decomposition thresholds (>200°C for perfluorinated analogs), while vapor pressure measurements correlate with molecular weight (e.g., 553.86 g/mol for 1,6-diiodoperfluorohexane). Solubility parameters in nonpolar solvents (e.g., hexane) can be predicted via Hansen solubility models .

Q. What role does this compound play in modulating phase separation phenomena in biophysical systems?

  • Methodological Answer : Fluorinated compounds like this compound disrupt liquid-liquid phase separation (LLPS) by altering solvent polarity. In pancreatic cancer studies, analogous diols (e.g., 1,6-hexanediol) inhibited LLPS-driven oncogenic pathways by destabilizing MYC transcription factor assemblies. Fluorescence polarization assays and circular dichroism (CD) spectroscopy are used to validate these interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.